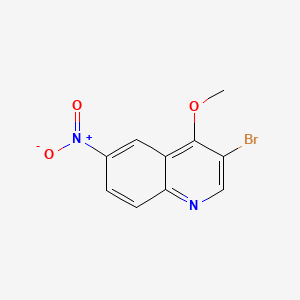
3-Bromo-4-methoxy-6-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxy-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-6-nitroquinoline can be achieved through various methods. One common approach involves the reaction of 3-bromo-4-methoxyaniline with nitric acid to introduce the nitro group. The reaction conditions typically involve the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the nitration process.
Another method involves the cyclization of 3-bromo-4-methoxy-6-nitroaniline using a suitable cyclizing agent. This process may require elevated temperatures and specific reaction conditions to ensure the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methoxy-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for the oxidation of the methoxy group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Hydroxyl Derivatives: Oxidation of the methoxy group results in hydroxyl derivatives.
Substituted Quinoline Derivatives: Nucleophilic substitution reactions yield various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxy-6-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methoxy-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxyquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Methoxy-6-nitroquinoline:
3-Bromo-6-nitroquinoline: Lacks the methoxy group, influencing its oxidation reactions and biological interactions.
Uniqueness
3-Bromo-4-methoxy-6-nitroquinoline is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups) on the quinoline core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H7BrN2O3 |
|---|---|
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-6-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10-7-4-6(13(14)15)2-3-9(7)12-5-8(10)11/h2-5H,1H3 |
Clave InChI |
GUKOREQMNLOXEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=CC2=NC=C1Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



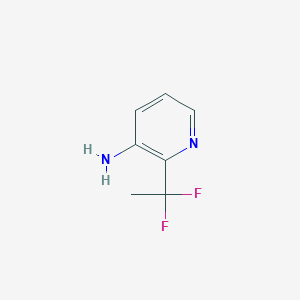

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
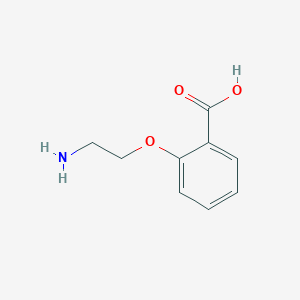
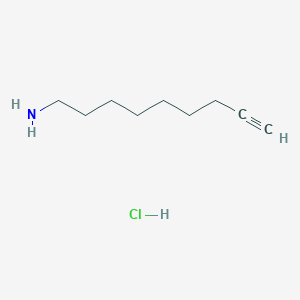
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)

![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
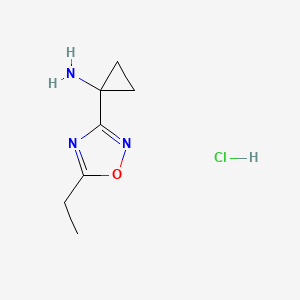
![2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylicacidhydrochloride](/img/structure/B13452832.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
